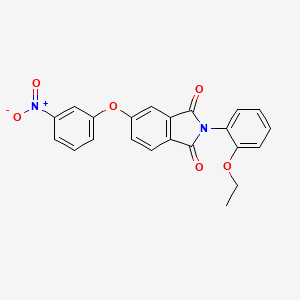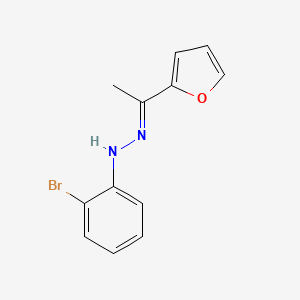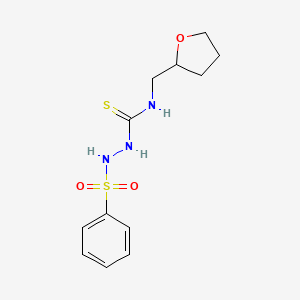![molecular formula C22H28N4O B6088344 7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6088344.png)
7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential for use in various applications, including medicinal chemistry, drug discovery, and biological research.5]decane.
Wirkmechanismus
The mechanism of action of 7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. The compound has also been shown to interact with certain receptors in the body, including the cannabinoid receptor CB2, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound has a range of biochemical and physiological effects. These include anti-inflammatory and analgesic effects, as well as anti-cancer effects. The compound has also been shown to have neuroprotective effects, with studies demonstrating its ability to protect against neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a useful tool for studying the mechanisms of inflammation and pain in the body. However, one limitation of using the compound is its relatively complex synthesis method, which may limit its availability and use in certain research settings.
Zukünftige Richtungen
There are several future directions for research on 7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane. One area of interest is in the development of more efficient synthesis methods for the compound, which could increase its availability and use in research. Another area of interest is in further exploring the compound's anti-cancer properties, with the aim of developing new cancer treatments. Additionally, there is potential for the compound to be used in the development of new drugs for the treatment of neurodegenerative diseases, based on its neuroprotective effects.
Synthesemethoden
The synthesis of 7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane has been reported in the literature. The synthesis involves a multi-step process that includes the reaction of 2-(1H-imidazol-2-yl)benzoic acid with cyclopropylmethylamine, followed by cyclization with 1,3-dibromo-5,5-dimethylhydantoin and reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane has been shown to have potential for use in various scientific research applications. One of the primary applications is in medicinal chemistry, where the compound has been shown to have potent anti-inflammatory and analgesic properties. The compound has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c27-21(19-5-2-1-4-18(19)20-23-10-11-24-20)26-13-9-22(16-26)8-3-12-25(15-22)14-17-6-7-17/h1-2,4-5,10-11,17H,3,6-9,12-16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTKSEZSROYCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CC=CC=C3C4=NC=CN4)CN(C1)CC5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[(4-methoxypyridin-2-yl)methyl]amino}-6-methylpyrimidin-2-yl)phenol](/img/structure/B6088269.png)
![5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B6088278.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine](/img/structure/B6088281.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6088282.png)



![2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088315.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6088330.png)


![ethyl N-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B6088360.png)
![2-{1-(2-ethoxybenzyl)-4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6088371.png)